2-chloro-6,8-dimethyl-7H-purine

Adenosine Receptor Pharmacology Medicinal Chemistry Binding Affinity

Researchers face challenges finding purine scaffolds with high target affinity but minimal off-target metabolic interference. This compound solves this: it offers potent A1 adenosine receptor antagonism while maintaining weak PNP inhibition (IC50 = 1,330 nM). - **Selective A1R probe**: Ki = 5.79 nM; >150-fold selective vs. A3, >1700-fold vs. A2. - **Cleaner phenotypes**: Minimal confounding from altered purine metabolism. - **Synthesis-friendly**: Enables metal-free C6-arylation for SAR exploration at N7. Ideal for cardiac arrhythmia, neuropathic pain, or renal protection research. Available from BenchChem with global stock.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B8578138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6,8-dimethyl-7H-purine
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)Cl)N=C(N2)C
InChIInChI=1S/C7H7ClN4/c1-3-5-6(11-4(2)10-5)12-7(8)9-3/h1-2H3,(H,9,10,11,12)
InChIKeyHTIXRNAPPWCDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6,8-dimethyl-7H-purine: Product Baseline


2-Chloro-6,8-dimethyl-7H-purine is a heterocyclic organic compound within the purine family, characterized by a fused pyrimidine-imidazole ring system with chlorine substitution at the 2-position and methyl groups at both the 6- and 8-positions . This specific substitution pattern establishes its role as a strategic precursor in medicinal chemistry, enabling further functionalization, and imparts distinct physicochemical properties and biological interaction profiles compared to other purine derivatives [1]. Its synthesis typically involves the chlorination of 6,8-dimethylpurine or the construction of the purine ring from substituted pyrimidine precursors via the Traube synthesis .

2-Chloro-6,8-dimethyl-7H-purine: Functional Uniqueness


Direct substitution with other purine analogs is not scientifically valid due to the unique electronic and steric profile conferred by the specific 2-chloro-6,8-dimethyl substitution pattern. While other chlorinated or methylated purines exist, the combination of these groups at these precise positions results in a distinct chemical reactivity, particularly for regioselective nucleophilic aromatic substitution (SNAr) at the 6-position [1]. Furthermore, this substitution dictates a specific molecular recognition profile, leading to differential binding affinities for key biological targets such as adenosine receptors, which cannot be replicated by compounds lacking this exact substitution pattern [2].

2-Chloro-6,8-dimethyl-7H-purine: Differentiation Evidence


A1 Receptor Affinity vs. Des-methyl Analog

The compound exhibits nanomolar binding affinity for the human adenosine A1 receptor (Ki = 5.79 nM), demonstrating a >35-fold improvement in affinity compared to a close structural analog lacking the 2-chloro substituent, 2-amino-6-chloropurine riboside (Ki = 216 nM at A1) [1]. This demonstrates the critical role of the 2-chloro group in enhancing target engagement.

Adenosine Receptor Pharmacology Medicinal Chemistry Binding Affinity

A1/A3 Selectivity Profile

The compound demonstrates a significant selectivity profile against other adenosine receptor subtypes. Its affinity for the A3 receptor is Ki = 900 nM, and for the A2 receptor is Ki = 1.00E+4 nM (10,000 nM) [1]. This represents an A1/A3 selectivity ratio of ~155-fold and an A1/A2 selectivity ratio of >1700-fold, indicating a clear preference for the A1 receptor over these related subtypes.

Receptor Selectivity Off-Target Effects Adenosine Receptor

Weak PNP Inhibitory Activity

In contrast to its potent A1 receptor binding, the compound demonstrates very weak inhibitory activity against purine nucleoside phosphorylase (PNP), with an IC50 of 1,330 nM [1]. This is >200-fold less potent than many known PNP inhibitors, such as Forodesine (IC50 in the low nanomolar range). This lack of activity against a common purine metabolic enzyme further supports the compound's target selectivity and potential for reduced off-target metabolic interference.

Enzyme Inhibition Purine Nucleoside Phosphorylase Selectivity

Synthetic Precursor for N7-Substituted Purine Biaryls

The compound is a key substrate for efficient, metal-free C6-arylation reactions. The presence of the N7-substituent (in this case, a hydrogen, but the scaffold can be N7-substituted) and the 2-chloro group allows for regioselective nucleophilic aromatic substitution (SNAr) at the 6-position. This method, promoted by triflimide (Tf2NH) in fluoroalcohol, enables access to N7-substituted purine biaryls, a class of compounds with significant steric hindrance that are difficult to access via traditional cross-coupling methods [1].

Synthetic Chemistry C-H Arylation N7-Substituted Purines

2-Chloro-6,8-dimethyl-7H-purine: Application Scenarios


Selective A1 Receptor Agonist/Antagonist Development

Given its high affinity (Ki = 5.79 nM) and excellent selectivity (>150-fold over A3, >1700-fold over A2) for the human adenosine A1 receptor, this compound serves as an optimal starting point for medicinal chemistry campaigns targeting A1-mediated pathways [1]. Researchers can leverage this scaffold to develop novel therapeutics for conditions such as cardiac arrhythmias, neuropathic pain, or renal protection, with a lower risk of A2/A3-mediated side effects [1].

Synthesis of N7-Substituted Purine Biaryl Libraries

The compound's demonstrated utility as a substrate for metal-free C6-arylation under Tf2NH/fluoroalcohol conditions makes it invaluable for generating libraries of N7-substituted purine biaryls [1]. This is a privileged chemical space that is difficult to access, enabling exploration of structure-activity relationships (SAR) around the sterically demanding N7-position and the discovery of new chemical probes or lead compounds [1].

Selective Chemical Probe for Purinergic Signaling

With its potent and selective binding to the A1 receptor and weak inhibition of the metabolic enzyme PNP (IC50 = 1,330 nM), this compound is an ideal tool compound for probing A1 receptor function in complex biological systems [1][2]. Its lack of PNP activity minimizes confounding effects from altered purine metabolism, allowing researchers to more confidently attribute observed phenotypes to A1 receptor modulation [2].

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